5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
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Overview
Description
5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, also known as DMXAA, is a synthetic small molecule that has attracted significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the activation of the innate immune system. This compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can lead to tumor cell death and inhibition of angiogenesis. This compound has also been shown to activate the STING (stimulator of interferon genes) pathway, which plays a role in the innate immune response to viral infection and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, activation of the STING pathway, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory properties and can modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide for lab experiments is its relatively low cost and ease of synthesis compared to other anti-cancer agents. This compound has also been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound has also shown limited efficacy in clinical trials, which has led to some skepticism about its potential as a therapeutic agent.
Future Directions
For research on 5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide include investigating its potential in combination with other anti-cancer agents, optimizing its formulation for improved solubility and efficacy, and exploring its potential in other disease contexts, such as viral infections. There is also interest in developing new small molecules with similar mechanisms of action to this compound but with improved pharmacological properties.
Synthesis Methods
5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is synthesized through a multi-step process starting with the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form 5-chloro-N-(2-chloroacetyl)benzothiazole. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve yield and purity.
Scientific Research Applications
5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential anti-tumor properties. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit angiogenesis, leading to reduced tumor growth and improved survival in animal models. This compound has also been investigated in combination with other anti-cancer agents, including chemotherapy and radiation therapy, with promising results.
properties
IUPAC Name |
5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-7-5-9-11(6-8(7)2)20-14(16-9)17-13(18)10-3-4-12(15)19-10/h3-6H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSSAIMKMKJVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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